
6-Bromopyridine-3-sulfonyl chloride hydrochloride
Overview
Description
6-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4BrCl2NO2S and a molecular weight of 292.97 g/mol. This compound has gained significant interest in scientific research due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridine-3-sulfonyl chloride hydrochloride typically involves the reaction of 6-bromopyridine with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically require an inert atmosphere and low temperatures to prevent decomposition .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
Synthesis of Sulfonamide Derivatives
6-Bromopyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the formation of sulfonamide derivatives. These derivatives are crucial in medicinal chemistry due to their antibacterial properties and role as enzyme inhibitors . The sulfonamide group is a key feature in many pharmaceuticals, making this compound valuable for drug discovery.
Intermediate in Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including:
- Vonoprazan : A potassium-competitive acid blocker used for treating gastroesophageal reflux disease (GERD). The synthesis of vonoprazan involves the use of pyridine sulfonyl chlorides, where this compound plays a pivotal role .
Reagent in Organic Synthesis
In addition to its role in drug synthesis, this compound is utilized as a versatile reagent in organic chemistry. It facilitates various reactions such as:
- Nucleophilic substitution reactions : Where it reacts with amines to form sulfonamides.
- Formation of heterocycles : The bromine atom can be substituted or eliminated to create diverse heterocyclic compounds .
Case Study 1: Synthesis of Vonoprazan
A notable application of this compound is its use in the synthesis of vonoprazan. Research indicates that the compound can be efficiently converted into the desired sulfonamide through a series of nucleophilic substitutions, demonstrating high yields and selectivity . This process exemplifies the compound's importance in developing new therapeutic agents.
Case Study 2: Environmental Impact and Safety
The synthesis methods involving this compound have been evaluated for environmental safety and efficiency. Recent advancements include the use of microchannel reactors that enhance reaction conditions while minimizing hazardous waste. This method not only improves yield but also addresses safety concerns associated with traditional batch processes .
Comparative Analysis of Synthesis Methods
Method | Yield | Safety Concerns | Environmental Impact |
---|---|---|---|
Traditional Batch Synthesis | Up to 90% | High (use of hazardous chemicals) | Significant waste |
Microchannel Reactor Synthesis | Over 90% | Low (milder conditions) | Reduced waste |
Mechanism of Action
The mechanism of action of 6-Bromopyridine-3-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide derivatives. These reactions often target specific molecular pathways and enzymes, making the compound useful in the study of enzyme inhibitors and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromopyridine-3-sulfonyl chloride hydrochloride include:
6-Bromopyridine-3-sulfonyl chloride: This compound is similar but does not include the hydrochloride salt.
2-Bromopyridine-5-sulfonyl chloride: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its reactivity and solubility properties.
Biological Activity
6-Bromopyridine-3-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its reactive sulfonyl chloride functional group, which can undergo various chemical reactions, making it a valuable intermediate in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C6H5BrClNO2S
- Molecular Weight : 252.54 g/mol
- CAS Number : 1266693-63-3
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity allows it to inhibit specific enzymes or receptors, influencing various biological pathways. The bromine atom enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack and subsequent modification of target biomolecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-Bromopyridine-3-sulfonyl chloride | Escherichia coli | 6.72 mg/mL |
6-Bromopyridine-3-sulfonyl chloride | Staphylococcus aureus | 6.63 mg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Anti-inflammatory Activity
In vivo studies have indicated that sulfonamide derivatives can exhibit anti-inflammatory effects. For example, compounds derived from similar structures have shown efficacy in reducing carrageenan-induced edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Compound | Edema Reduction (%) at 1h | Edema Reduction (%) at 2h | Edema Reduction (%) at 3h |
---|---|---|---|
Sulfonamide derivative A | 94.69% | 89.66% | 87.83% |
This highlights the potential for this compound to be explored further for its anti-inflammatory properties .
Antioxidant Activity
The antioxidant capacity of related sulfonamide compounds has been evaluated using various assays, demonstrating their ability to scavenge free radicals effectively. For instance, compounds were tested against DPPH radicals, showing promising results compared to standard antioxidants like Vitamin C.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized a series of benzenesulphonamides derived from sulfonyl chlorides and evaluated their biological activities. The results indicated that these compounds exhibited significant antimicrobial and anti-inflammatory activities, paving the way for further exploration of their derivatives .
- Complexation Studies : Research involving the coordination of sulfonamide derivatives with metal ions (e.g., zinc and copper) revealed enhanced bioactivity against specific pathogens. Such complexes demonstrated improved antimicrobial properties compared to their uncoordinated counterparts .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 6-Bromopyridine-3-sulfonyl chloride hydrochloride to ensure its stability during experimental use?
- Methodological Answer : Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2–8°C. Desiccants such as silica gel should be included to minimize hydrolysis of the sulfonyl chloride group. Prolonged exposure to moisture or elevated temperatures can lead to decomposition, as sulfonyl chlorides are highly reactive toward nucleophiles like water .
Q. What spectroscopic techniques are most effective for characterizing this compound post-synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct aromatic proton signals (δ ~7.5–9.0 ppm) and carbon shifts corresponding to the bromine and sulfonyl chloride substituents.
- FT-IR : Confirm the presence of S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Br stretches (~650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Identify the molecular ion peak [M+H]⁺ and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl, Br) to confirm purity >95% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- In case of exposure, rinse eyes with water for 15 minutes (remove contact lenses if applicable) and seek medical attention .
- Avoid contact with bases or nucleophiles (e.g., amines, alcohols) to prevent uncontrolled exothermic reactions .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions when employing this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–25°C to suppress hydrolysis or elimination pathways.
- Solvent Selection : Use anhydrous aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
- Base Optimization : Employ non-nucleophilic bases (e.g., DIPEA, NaHCO₃) to deprotonate without competing with substitution.
- Monitoring : Use TLC or in-situ FT-IR to detect early-stage byproducts and adjust reaction conditions dynamically.
Q. How does the presence of bromine and sulfonyl chloride groups influence regioselectivity in functionalization reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonyl chloride group directs electrophilic attacks to the meta position, while bromine exerts ortho/para-directing effects. Computational modeling (e.g., DFT) can predict dominant regioselectivity in cross-coupling reactions.
- Steric Considerations : Steric hindrance at the 6-position (bromine) may favor reactivity at the 3-position (sulfonyl chloride) in SNAr reactions. Validate via comparative experiments with substituted analogs .
Q. What strategies resolve contradictions in reported reactivity data for this compound in Suzuki-Miyaura couplings?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to address variability in coupling efficiency.
- Ligand Effects : Bulky ligands (e.g., SPhos) may enhance turnover by stabilizing oxidative addition intermediates.
- Data Reconciliation : Cross-reference reaction yields with variables like solvent polarity, boronic acid stoichiometry, and degassing protocols to identify critical parameters .
Properties
IUPAC Name |
6-bromopyridine-3-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S.ClH/c6-5-2-1-4(3-8-5)11(7,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOHVOIATKZUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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